molecular formula C9H6F4 B060046 2-Fluoro-3-(trifluoromethyl)styrene CAS No. 1298094-29-7

2-Fluoro-3-(trifluoromethyl)styrene

Cat. No.: B060046
CAS No.: 1298094-29-7
M. Wt: 190.14 g/mol
InChI Key: KGUQDQVGARFEJV-UHFFFAOYSA-N
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Description

1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F4. It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the introduction of the ethenyl, fluoro, and trifluoromethyl groups onto the benzene ring. One common method is the halogenation of benzene derivatives followed by nucleophilic substitution reactions. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the ethenyl, fluoro, and trifluoromethyl groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUQDQVGARFEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602089
Record name 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298094-29-7
Record name 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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